molecular formula C13H18O4 B1373628 Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate CAS No. 1274982-82-9

Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate

Cat. No.: B1373628
CAS No.: 1274982-82-9
M. Wt: 238.28 g/mol
InChI Key: FBBFCZWEQKSRAL-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate is an organic compound with a molecular formula of C12H16O4. It is an ester formed from the reaction of propan-2-ol and 2-[(4-methoxyphenyl)methoxy]acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate typically involves the esterification reaction between propan-2-ol and 2-[(4-methoxyphenyl)methoxy]acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield propan-2-ol and 2-[(4-methoxyphenyl)methoxy]acetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

    Hydrolysis: Propan-2-ol and 2-[(4-methoxyphenyl)methoxy]acetic acid.

    Reduction: Propan-2-yl 2-[(4-methoxyphenyl)methoxy]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-[(4-hydroxyphenyl)methoxy]acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Propan-2-yl 2-[(4-ethoxyphenyl)methoxy]acetate: Similar structure but with an ethoxy group instead of a methoxy group.

    Propan-2-yl 2-[(4-methoxyphenyl)ethoxy]acetate: Similar structure but with an ethoxy linkage instead of a methoxy linkage.

Uniqueness

Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate is unique due to its specific ester linkage and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Properties

IUPAC Name

propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-10(2)17-13(14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBFCZWEQKSRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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